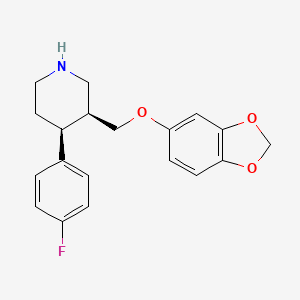

Paroxetine, cis-(+/-)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and other mental health conditions . It is known by various trade names, including Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of paroxetine involves multiple steps, typically utilizing chiral auxiliaries, classical resolution methods, enzymatic asymmetrizations, or naturally occurring homochiral starting materials to introduce asymmetry . One of the critical steps in the synthesis is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence . This method offers key advances in terms of productivity and sustainability compared to earlier batch approaches .

Industrial Production Methods: Industrial production of paroxetine often involves continuous flow processing, which offers numerous benefits over conventional batch syntheses, including safe and scalable access to hazardous chemistries and the ability to combine multistep reactions into telescoped flow sequences . This method is particularly appealing for pharmaceutical manufacturing due to its efficiency and sustainability .

化学反应分析

Types of Reactions: Paroxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include cobalt catalysts for diastereoconvergent arylation reactions and ruthenium catalysts for dynamic kinetic resolution .

Major Products Formed: The major products formed from these reactions include chiral intermediates that can be further converted into the active pharmaceutical ingredient (API) upon etherification with sesamol and removal of the protecting group on nitrogen .

科学研究应用

Paroxetine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the binding of small molecules to conformationally dynamic transporters . In biology, it is used to investigate the molecular mechanisms of serotonin reuptake inhibition . In medicine, paroxetine is extensively studied for its therapeutic effects in treating depression, anxiety, and other mental health disorders . Additionally, it is used off-label in children and adolescents for treating anxiety disorders .

作用机制

Paroxetine exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . The molecular targets of paroxetine include the serotonin transporter (SERT), which it binds to and stabilizes in an outward-open conformation, inhibiting serotonin transport . This mechanism helps regulate mood, anxiety, and other behavioral functions .

相似化合物的比较

Paroxetine is often compared with other selective serotonin reuptake inhibitors (SSRIs) such as citalopram, escitalopram, fluoxetine, and sertraline . While all these compounds share a similar mechanism of action, paroxetine is unique in its pharmacokinetic profile and binding affinity to SERT . It has a higher binding affinity to SERT compared to some other SSRIs, which may contribute to its efficacy in treating certain mental health conditions .

List of Similar Compounds:- Citalopram

- Escitalopram

- Fluoxetine

- Sertraline

属性

CAS 编号 |

105813-07-8 |

|---|---|

分子式 |

C19H20FNO3 |

分子量 |

329.4 g/mol |

IUPAC 名称 |

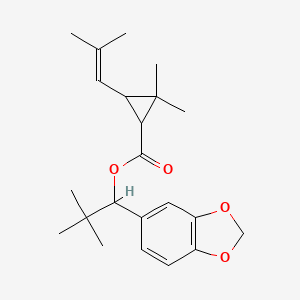

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |

InChI 键 |

AHOUBRCZNHFOSL-WMLDXEAASA-N |

手性 SMILES |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

规范 SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)